![molecular formula C8H13NO B1280433 1-allyltetrahydro-4(1H)-pyridinone CAS No. 20785-46-0](/img/structure/B1280433.png)
1-allyltetrahydro-4(1H)-pyridinone
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Overview
Description
“1-allyltetrahydro-4(1H)-pyridinone” is a chemical compound with the molecular formula C8H13NO . It has a molecular weight of 139.19 g/mol .
Molecular Structure Analysis
The SMILES string for “1-allyltetrahydro-4(1H)-pyridinone” is C=CCN1CCC(=O)CC1 . The InChI is 1S/C8H13NO/c1-2-5-9-6-3-8(10)4-7-9/h2H,1,3-7H2 .Scientific Research Applications
- CuI-Catalyzed Coupling Reactions: Researchers have explored the use of 1-allyltetrahydro-4(1H)-pyridinone as a substrate in copper-catalyzed coupling reactions. For instance, it has been employed in reactions with 4-iodopyrazoles and alcohols, leading to the synthesis of valuable compounds .
- Phytochemical Database: In the context of Indian medicinal plants, 1-allyltetrahydro-4(1H)-pyridinone has been cataloged in the IMPPAT (Indian Medicinal Plants, Phytochemistry And Therapeutics) database. IMPPAT provides information on phytochemicals, plant parts, and therapeutic uses. This compound may have potential therapeutic applications based on its presence in traditional Indian medicine .
- Binding Affinity: The compound 1-allyltetrahydro-4(1H)-pyridinone (also known as 4-coumaric acid methyl ester) has been studied for its binding affinity with breast cancer receptors. Understanding its interactions with cancer-related targets could inform drug development .
Organic Synthesis and Catalysis
Medicinal Chemistry and Drug Discovery
Cancer Research
Safety and Hazards
properties
IUPAC Name |
1-prop-2-enylpiperidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-2-5-9-6-3-8(10)4-7-9/h2H,1,3-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGPIJRMICXHER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC(=O)CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462896 |
Source
|
Record name | 1-(Prop-2-en-1-yl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyltetrahydro-4(1H)-pyridinone | |
CAS RN |
20785-46-0 |
Source
|
Record name | 1-(Prop-2-en-1-yl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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